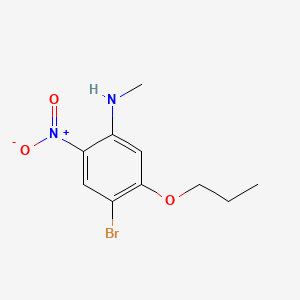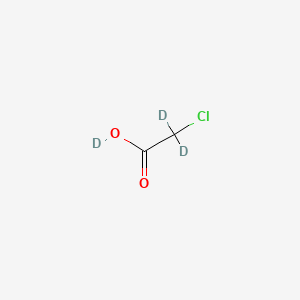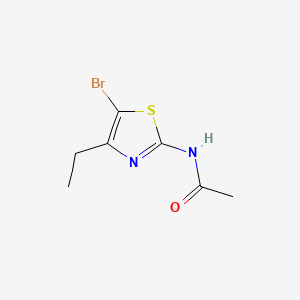
4-Ethynylbenzenesulfonamide
概要
説明
4-Ethynylbenzenesulfonamide is a chemical compound with the molecular formula C8H7NO2S and a molecular weight of 181.21 . It appears as a light yellow to yellow to orange powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an ethynyl group (C≡CH) and a sulfonamide group (SO2NH2) attached .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The melting point ranges from 178.0 to 182.0 degrees Celsius .科学的研究の応用
Synthesis of Benzosultams and Triazoles
2-Ethynylbenzenesulfonamides, a related compound, can undergo trifluoromethylation under visible light to produce benzosultams, which are valuable in organic synthesis (Xiang, Kuang, & Wu, 2016). Additionally, 4-Ethynylbenzenesulfonamides can be utilized in the synthesis of 1,2,3-triazoles, important compounds in medicinal chemistry (Kuang Chun-xiang, 2011).
Efficient Synthesis Methods
A one-pot synthesis method for 4-Ethynylbenzenesulfonamides has been developed, which is efficient and stereoselective (Zhang, Kuang, & Yang, 2009).
DNA Oligonucleotide Modification
4-Ethynylbenzenesulfonamide-modified nucleotides (EBNA) have been shown to be accepted by various DNA polymerases, indicating potential applications in the construction of base-functionalized nucleic acids (Goubet et al., 2013).
Carbonic Anhydrase Inhibition
Studies on carbonic anhydrase inhibitors, including 4-fluorobenzenesulfonamide, have contributed to understanding enzyme-inhibitor interactions, which is crucial in designing drugs for conditions like glaucoma and epilepsy (Dugad & Gerig, 1988).
Antimicrobial Activity
Compounds like 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide have been studied for their structural characteristics and antimicrobial activities (Eren, Özdemir. Koçak, & Özdemir, 2018).
Catalysis and Oxidation Processes
Sulfonamide-substituted iron phthalocyanines, which involve benzenesulfonamides, have been explored for their potential in catalysis and oxidation reactions (Işci et al., 2014).
Drug Development for Vascular Conditions
Benzenesulfonamide derivatives have been evaluated in the prevention of conditions like subarachnoid hemorrhage-induced cerebral vasospasm, indicating their potential in vascular drug development (Zuccarello et al., 1996).
作用機序
While the specific mechanism of action for 4-Ethynylbenzenesulfonamide is not provided, sulfonamides, a class of drugs to which this compound belongs, function by inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA). They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Safety and Hazards
4-Ethynylbenzenesulfonamide is associated with certain hazards. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
特性
IUPAC Name |
4-ethynylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPUCENNUFNCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659176 | |
| Record name | 4-Ethynylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1788-08-5 | |
| Record name | 4-Ethynylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethynylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynylbenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYNYLBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EQY8KZ2US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What are the key steps involved in the synthesis of 4-Ethynylbenzenesulfonamide?
A1: A novel one-pot synthesis of this compound utilizes microwave irradiation and involves two major stages:
- Simultaneous Debrominative Decarboxylation and Sulfamation: Anti-3-(4-chlorosulfonyl-benzyl)-2,3-dibromopropanoic acid reacts with ammonia in DMF under microwave irradiation. This results in the formation of (Z)-4-(2-bromovinyl)benzenesulfonamide. [, ]
- Dehydrobromination: Without isolating the intermediate, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under continued microwave irradiation yields the desired this compound. [, ]
Q2: What makes this synthetic approach significant?
A2: This method offers several advantages:
- One-Pot Synthesis: The entire process occurs in a single reaction vessel, simplifying the procedure and minimizing purification steps. [, ]
- Microwave Assistance: The use of microwave irradiation accelerates reaction rates, significantly reducing reaction times. []
- High Yield: The reported yield for this method is 70%, highlighting its efficiency. []
Q3: How is this compound structurally characterized?
A3: The structure of this compound is confirmed using various spectroscopic techniques:
- ¹H NMR: Provides information about the hydrogen atoms present in the molecule. []
- ¹³C NMR: Provides information about the carbon atoms present in the molecule. []
- IR Spectroscopy: Confirms the presence of characteristic functional groups. []
Q4: What are the potential applications of this compound?
A4: this compound holds promise as a versatile building block for synthesizing more complex molecules. For example, it can be utilized in the synthesis of 1,2,3-triazoles with benzenesulfonamide functionality through a 1,3-dipolar cycloaddition reaction with organic azides. [] These triazoles have potential applications in medicinal chemistry and materials science.
Q5: Are there alternative methods for synthesizing this compound?
A5: While the described method offers significant advantages, [, ] alternative synthetic routes may exist. Further research is needed to explore other pathways and compare their efficiency, cost-effectiveness, and environmental impact. This can contribute to identifying the most optimal synthetic strategy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)





![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)
